Methyl 3-bromo-5-cyclobutoxybenzoate
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Overview
Description
Methyl 3-bromo-5-cyclobutoxybenzoate is an organic compound with the molecular formula C12H13BrO3. It is a derivative of benzoic acid, featuring a bromine atom and a cyclobutoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-5-cyclobutoxybenzoate typically involves the bromination of methyl 5-cyclobutoxybenzoate. The reaction is carried out using bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-5-cyclobutoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.
Oxidation Products: Oxidation can yield carboxylic acids or ketones.
Reduction Products: Reduction typically produces alcohols or alkanes.
Scientific Research Applications
Methyl 3-bromo-5-cyclobutoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-cyclobutoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclobutoxy group play crucial roles in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
- Methyl 3-bromo-4-cyclobutoxybenzoate
- Methyl 3-chloro-5-cyclobutoxybenzoate
- Methyl 3-bromo-5-cyclopentyloxybenzoate
Comparison: Methyl 3-bromo-5-cyclobutoxybenzoate is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications.
Properties
Molecular Formula |
C12H13BrO3 |
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Molecular Weight |
285.13 g/mol |
IUPAC Name |
methyl 3-bromo-5-cyclobutyloxybenzoate |
InChI |
InChI=1S/C12H13BrO3/c1-15-12(14)8-5-9(13)7-11(6-8)16-10-3-2-4-10/h5-7,10H,2-4H2,1H3 |
InChI Key |
MEUGXNQUBHVVFE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)OC2CCC2 |
Origin of Product |
United States |
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